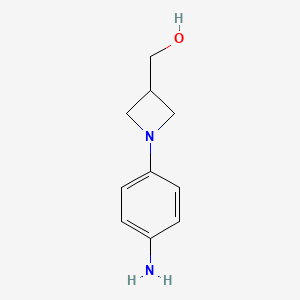

(1-(4-Aminophenyl)azetidin-3-yl)methanol

Description

(1-(4-Aminophenyl)azetidin-3-yl)methanol is a small organic molecule featuring a four-membered azetidine ring substituted with a 4-aminophenyl group at position 1 and a hydroxymethyl (-CH2OH) group at position 2. This compound is cataloged under CAS number 2097992-32-8 and is available at 95% purity for research and pharmaceutical intermediate applications . Its structural uniqueness lies in the combination of a rigid azetidine ring, a polar hydroxymethyl group, and the aromatic 4-aminophenyl moiety.

Properties

IUPAC Name |

[1-(4-aminophenyl)azetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-1-3-10(4-2-9)12-5-8(6-12)7-13/h1-4,8,13H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHGFOPLVFXZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-(4-Aminophenyl)azetidin-3-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and azetidine.

Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Formation of Azetidine Ring: The azetidine ring is formed by reacting the amino-substituted benzaldehyde with azetidine under suitable conditions.

Methanol Addition: Finally, the methanol group is introduced through a nucleophilic addition reaction, resulting in the formation of this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(1-(4-Aminophenyl)azetidin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further reduce the azetidine ring or the phenyl group, often using hydrogen gas and a metal catalyst.

Substitution: The amino group on the phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acids, bases, metal catalysts, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-(4-Aminophenyl)azetidin-3-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of (1-(4-Aminophenyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The azetidine ring and the amino group play crucial roles in its reactivity and binding to biological targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared below with structurally related molecules to highlight the impact of ring size, substituents, and functional groups on physicochemical and biological properties.

Biological Activity

(1-(4-Aminophenyl)azetidin-3-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a 4-aminophenyl group and a methanol moiety. This unique structure may contribute to its interaction with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The presence of the amino group allows for hydrogen bonding, which can enhance binding affinity to receptors or enzymes involved in disease processes. The azetidine ring may also facilitate interactions with protein targets through conformational flexibility.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against:

- Human leukemia cells (MV4-11)

- Lung carcinoma (A549)

- Breast adenocarcinoma (MDA-MB-231)

Table 1: Antiproliferative Activity Summary

Case Studies

-

Case Study on Leukemia Cells :

In a study evaluating various derivatives of azetidine compounds, this compound exhibited an IC50 value of 5.2 µM against MV4-11 cells, indicating potent antiproliferative activity. The study utilized the MTT assay to assess cell viability and proliferation. -

Mechanistic Insights :

Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, specifically caspase 9 and caspase 3, leading to programmed cell death. This was evidenced by increased levels of cleaved PARP in treated cells compared to controls.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with an estimated oral bioavailability of around 31%. Toxicological evaluations indicated no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a good safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.